molecular formula C20H10F5NO B4869874 N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide

N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4869874
M. Wt: 375.3 g/mol
InChI Key: SPNBKBCZRMVNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide is a synthetic organic compound characterized by the presence of a fluorenyl group attached to a pentafluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 9H-fluoren-2-amine with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of five fluorine atoms on the benzamide ring, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for applications requiring specific electronic characteristics, such as in organic electronics and advanced materials .

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F5NO/c21-15-14(16(22)18(24)19(25)17(15)23)20(27)26-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNBKBCZRMVNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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